molecular formula C12H18ClNO2 B6068258 (E)-4-(4-methoxyphenoxy)-N-methylbut-2-en-1-amine;hydrochloride

(E)-4-(4-methoxyphenoxy)-N-methylbut-2-en-1-amine;hydrochloride

Cat. No.: B6068258
M. Wt: 243.73 g/mol
InChI Key: KOTCRACVBUPUDO-BJILWQEISA-N
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Description

(E)-4-(4-methoxyphenoxy)-N-methylbut-2-en-1-amine;hydrochloride is a chemical compound that belongs to the class of organic compounds known as phenylpropanoids. This compound is characterized by the presence of a methoxyphenyl group attached to a butenylamine chain. The hydrochloride form indicates that it is a salt formed with hydrochloric acid, which enhances its solubility in water.

Properties

IUPAC Name

(E)-4-(4-methoxyphenoxy)-N-methylbut-2-en-1-amine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO2.ClH/c1-13-9-3-4-10-15-12-7-5-11(14-2)6-8-12;/h3-8,13H,9-10H2,1-2H3;1H/b4-3+;
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KOTCRACVBUPUDO-BJILWQEISA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCC=CCOC1=CC=C(C=C1)OC.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CNC/C=C/COC1=CC=C(C=C1)OC.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-4-(4-methoxyphenoxy)-N-methylbut-2-en-1-amine typically involves the following steps:

    Starting Materials: The synthesis begins with 4-methoxyphenol and N-methylbut-2-en-1-amine.

    Etherification: 4-methoxyphenol is reacted with an appropriate alkylating agent to introduce the butenylamine chain.

    Formation of Hydrochloride Salt: The resulting amine is then treated with hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods

In an industrial setting, the production of (E)-4-(4-methoxyphenoxy)-N-methylbut-2-en-1-amine;hydrochloride involves large-scale reactions under controlled conditions. The process includes:

    Bulk Synthesis: Using large reactors to carry out the etherification and subsequent reactions.

    Purification: The product is purified using techniques such as crystallization or chromatography.

    Quality Control: Ensuring the purity and consistency of the final product through rigorous quality control measures.

Chemical Reactions Analysis

Types of Reactions

(E)-4-(4-methoxyphenoxy)-N-methylbut-2-en-1-amine;hydrochloride undergoes various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a phenol derivative.

    Reduction: The double bond in the butenylamine chain can be reduced to form a saturated amine.

    Substitution: The amine group can participate in substitution reactions with various electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Hydrogenation using palladium on carbon as a catalyst.

    Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

    Oxidation: Formation of 4-(4-hydroxyphenoxy)-N-methylbut-2-en-1-amine.

    Reduction: Formation of (E)-4-(4-methoxyphenoxy)-N-methylbutan-1-amine.

    Substitution: Formation of various substituted amines depending on the electrophile used.

Scientific Research Applications

(E)-4-(4-methoxyphenoxy)-N-methylbut-2-en-1-amine;hydrochloride has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Studied for its potential biological activities, including interactions with enzymes and receptors.

    Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or analgesic effects.

    Industry: Utilized in the development of new materials and chemical products.

Mechanism of Action

The mechanism of action of (E)-4-(4-methoxyphenoxy)-N-methylbut-2-en-1-amine;hydrochloride involves its interaction with specific molecular targets:

    Molecular Targets: It may interact with enzymes or receptors in biological systems.

    Pathways Involved: The compound can modulate signaling pathways, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    4-(4-methoxyphenoxy)-N-methylbutan-1-amine: Lacks the double bond present in (E)-4-(4-methoxyphenoxy)-N-methylbut-2-en-1-amine.

    4-(4-hydroxyphenoxy)-N-methylbut-2-en-1-amine: Contains a hydroxy group instead of a methoxy group.

Uniqueness

(E)-4-(4-methoxyphenoxy)-N-methylbut-2-en-1-amine;hydrochloride is unique due to its specific structural features, such as the presence of a methoxy group and a double bond in the butenylamine chain. These features contribute to its distinct chemical and biological properties.

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